4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. This is followed by the formation of the piperazine ring, the pyrimidine ring, and finally, the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl(phenyl)methanone
- 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine
- 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
What sets 4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C20H24F3N5O |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H24F3N5O/c21-20(22,23)17-4-2-1-3-16(17)15-26-7-9-28(10-8-26)19-24-6-5-18(25-19)27-11-13-29-14-12-27/h1-6H,7-15H2 |
InChI Key |
UGEJZIIYCBNRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
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